molecular formula C21H20N2O3S B491397 N-(4-butylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide CAS No. 441745-43-3

N-(4-butylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide

Cat. No.: B491397
CAS No.: 441745-43-3
M. Wt: 380.5g/mol
InChI Key: JPWASJCSEDYSDE-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide: is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by its unique structure, which includes a butylphenyl group, an oxoindole core, and a sulfonamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-butylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Oxoindole Core: The oxoindole core can be synthesized through a cyclization reaction involving an appropriate precursor, such as 2-nitrobenzaldehyde and aniline, under acidic conditions.

    Introduction of the Butylphenyl Group: The butylphenyl group can be introduced via a Friedel-Crafts alkylation reaction using butylbenzene and a suitable catalyst like aluminum chloride.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-butylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-(4-butylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anticancer agent due to its ability to inhibit specific enzymes and pathways involved in disease progression.

    Material Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Research: It is used as a probe to study protein-ligand interactions and enzyme kinetics.

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active site residues of enzymes, leading to inhibition of enzyme activity. Additionally, the compound can interact with cellular pathways involved in inflammation and cancer, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide
  • N-(4-ethylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide
  • N-(4-propylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide

Uniqueness

N-(4-butylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide is unique due to the presence of the butyl group, which can influence its lipophilicity and membrane permeability. This structural feature may enhance its biological activity and make it a more potent compound compared to its analogs with shorter alkyl chains.

Properties

IUPAC Name

N-(4-butylphenyl)-2-oxo-1H-benzo[cd]indole-6-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3S/c1-2-3-5-14-8-10-15(11-9-14)23-27(25,26)19-13-12-18-20-16(19)6-4-7-17(20)21(24)22-18/h4,6-13,23H,2-3,5H2,1H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPWASJCSEDYSDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NS(=O)(=O)C2=C3C=CC=C4C3=C(C=C2)NC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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